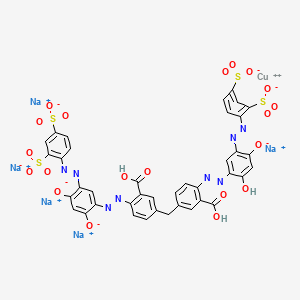
Cuprate(5-), (5-((3-carboxy-4-((5-((2,4-disulfophenyl)azo)-2,4-dihydroxyphenyl)azo)phenyl)methyl)-2-((5-((2,4-disulfophenyl)azo)-2-(hydroxy-kappaO)-4-hydroxyphenyl)azo-kappaN1)benzoato(7-)-kappaO)-, pentasodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cuprate(5-), (5-((3-carboxy-4-((5-((2,4-disulfophenyl)azo)-2,4-dihydroxyphenyl)azo)phenyl)methyl)-2-((5-((2,4-disulfophenyl)azo)-2-(hydroxy-kappaO)-4-hydroxyphenyl)azo-kappaN1)benzoato(7-)-kappaO)-, pentasodium is a complex compound that belongs to the class of cuprates. Cuprates are compounds that contain copper atoms in an anionic state. This particular compound is characterized by its intricate structure, which includes multiple azo groups and carboxylic acid functionalities. Cuprates are known for their diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cuprate(5-), (5-((3-carboxy-4-((5-((2,4-disulfophenyl)azo)-2,4-dihydroxyphenyl)azo)phenyl)methyl)-2-((5-((2,4-disulfophenyl)azo)-2-(hydroxy-kappaO)-4-hydroxyphenyl)azo-kappaN1)benzoato(7-)-kappaO)-, pentasodium typically involves the reaction of copper salts with azo compounds under controlled conditions. The reaction conditions often include specific pH levels, temperatures, and the presence of catalysts to ensure the formation of the desired product. Industrial production methods may involve large-scale reactions in reactors with precise control over reaction parameters to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Cuprate(5-), (5-((3-carboxy-4-((5-((2,4-disulfophenyl)azo)-2,4-dihydroxyphenyl)azo)phenyl)methyl)-2-((5-((2,4-disulfophenyl)azo)-2-(hydroxy-kappaO)-4-hydroxyphenyl)azo-kappaN1)benzoato(7-)-kappaO)-, pentasodium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of copper.
Reduction: Reduction reactions can convert the compound to lower oxidation states.
Substitution: The azo groups in the compound can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation reactions may yield higher oxidation states of copper, while substitution reactions may result in the replacement of azo groups with other functional groups.
Aplicaciones Científicas De Investigación
Cuprate(5-), (5-((3-carboxy-4-((5-((2,4-disulfophenyl)azo)-2,4-dihydroxyphenyl)azo)phenyl)methyl)-2-((5-((2,4-disulfophenyl)azo)-2-(hydroxy-kappaO)-4-hydroxyphenyl)azo-kappaN1)benzoato(7-)-kappaO)-, pentasodium has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions due to its unique structure and reactivity.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mecanismo De Acción
The mechanism of action of Cuprate(5-), (5-((3-carboxy-4-((5-((2,4-disulfophenyl)azo)-2,4-dihydroxyphenyl)azo)phenyl)methyl)-2-((5-((2,4-disulfophenyl)azo)-2-(hydroxy-kappaO)-4-hydroxyphenyl)azo-kappaN1)benzoato(7-)-kappaO)-, pentasodium involves its interaction with molecular targets and pathways in biological systems. The compound’s effects are mediated through its ability to form complexes with various biomolecules, influencing their function and activity. The specific molecular targets and pathways involved depend on the context of its application, such as its use as a catalyst or therapeutic agent.
Comparación Con Compuestos Similares
Cuprate(5-), (5-((3-carboxy-4-((5-((2,4-disulfophenyl)azo)-2,4-dihydroxyphenyl)azo)phenyl)methyl)-2-((5-((2,4-disulfophenyl)azo)-2-(hydroxy-kappaO)-4-hydroxyphenyl)azo-kappaN1)benzoato(7-)-kappaO)-, pentasodium can be compared with other similar compounds, such as:
Tetrachloridocuprate(II): An anionic coordination complex with copper in an oxidation state of +2.
Dimethylcuprate(I): An organocopper compound with copper in an oxidation state of +1.
Yttrium barium copper oxide: A high-temperature superconducting material.
The uniqueness of this compound lies in its complex structure and diverse functional groups, which confer unique reactivity and applications compared to other cuprates.
Propiedades
Número CAS |
73297-25-3 |
|---|---|
Fórmula molecular |
C39H21CuN8Na5O20S4 |
Peso molecular |
1228.4 g/mol |
Nombre IUPAC |
copper;pentasodium;4-[[5-[[2-carboxy-4-[[3-carboxy-4-[[5-[(2,4-disulfonatophenyl)diazenyl]-2,4-dioxidophenyl]diazenyl]phenyl]methyl]phenyl]diazenyl]-4-hydroxy-2-oxidophenyl]diazenyl]benzene-1,3-disulfonate |
InChI |
InChI=1S/C39H28N8O20S4.Cu.5Na/c48-32-16-34(50)30(46-42-26-7-3-20(68(56,57)58)12-36(26)70(62,63)64)14-28(32)44-40-24-5-1-18(10-22(24)38(52)53)9-19-2-6-25(23(11-19)39(54)55)41-45-29-15-31(35(51)17-33(29)49)47-43-27-8-4-21(69(59,60)61)13-37(27)71(65,66)67;;;;;;/h1-8,10-17,48-51H,9H2,(H,52,53)(H,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67);;;;;;/q;+2;5*+1/p-7 |
Clave InChI |
NFTFRLGDZQQQCP-UHFFFAOYSA-G |
SMILES canónico |
C1=CC(=C(C=C1CC2=CC(=C(C=C2)N=NC3=CC(=C(C=C3[O-])[O-])N=NC4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])C(=O)O)C(=O)O)N=NC5=CC(=C(C=C5O)[O-])N=NC6=C(C=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



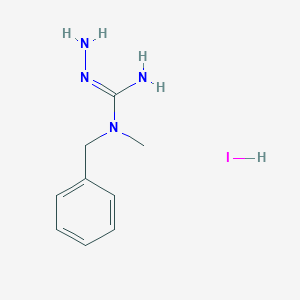

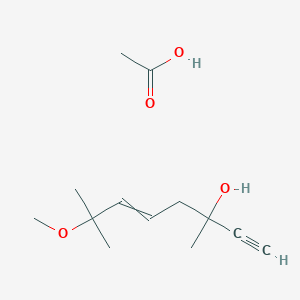
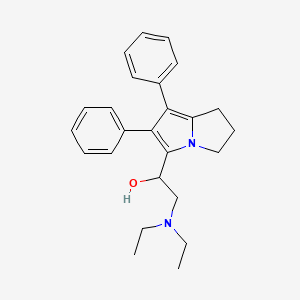
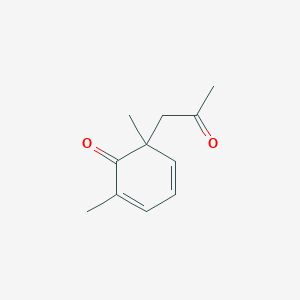
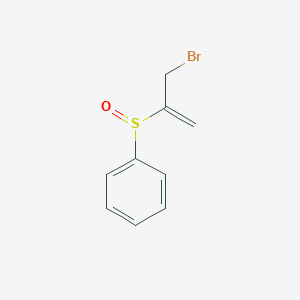
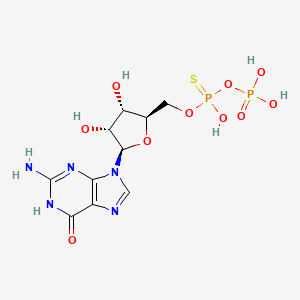
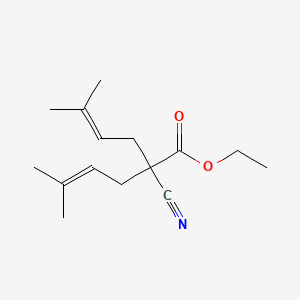
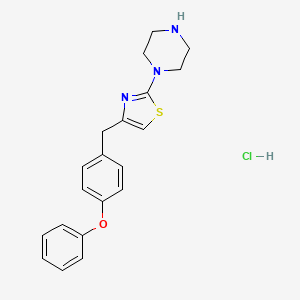
![Bis[4-(chlorocarbonyl)phenyl] decanedioate](/img/structure/B14453255.png)
![N-[(2,5-Dinonylphenyl)(phenyl)methylidene]hydroxylamine](/img/structure/B14453278.png)


